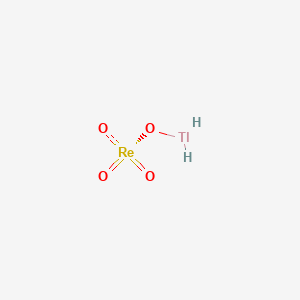

Perrhenic acid, thallium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14013-75-3 |

|---|---|

Molecular Formula |

H2O4ReTl |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

trioxo(thallanyloxy)rhenium |

InChI |

InChI=1S/4O.Re.Tl.2H |

InChI Key |

IMYLVRAMODITQH-UHFFFAOYSA-N |

SMILES |

O=[Re](=O)(=O)O[TlH2] |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[Tl+] |

Synonyms |

Perrhenicacidthallium(1+)salt |

Origin of Product |

United States |

Synthetic Methodologies for Thallium Perrhenate

Role of Thallium Perrhenate (B82622) as a Precursor in Complex Oxide Synthesis

Thallium perrhenate is utilized in the synthesis of complex metal oxides, including thallium-based high-temperature superconducting oxides. acs.orgtaylorfrancis.com These materials are often prepared using a multi-step method where a precursor containing the desired stoichiometry of metals (excluding thallium) is first synthesized. This precursor is then thallinated in a subsequent step. The use of solid-solution precursors is a convenient route for creating these complex oxides. acs.org In some preparations of thallium-based superconductors, rhenium is incorporated into the precursor to improve its stability against moisture and carbonation. researchgate.net

Structural Investigations of Thallium Perrhenate

Ambient Condition Crystal Structure Determination

At ambient conditions, the crystal structure of thallium perrhenate (B82622) has been a topic of considerable investigation, with various studies employing X-ray and neutron diffraction to elucidate its precise atomic arrangement.

X-ray Diffraction Studies of TlReO₄ Crystal Structure

X-ray diffraction (XRD) studies have been instrumental in characterizing the crystal structure of TlReO₄. Early and recent investigations have shown that TlReO₄ exhibits polymorphism even as a function of temperature. At room temperature, XRD measurements have identified a monoclinic structure belonging to the space group P2₁/c. researchgate.net This is in contrast to some initial proposals of an orthorhombic structure. As a function of temperature, TlReO₄ displays a re-entrant phase transition sequence, transforming from tetragonal (I4₁/a) at low temperatures (below ~160 K) to monoclinic (P2₁/c) at room temperature, and back to tetragonal (I4₁/a) at high temperatures (above ~370 K). researchgate.netnih.gov The coexistence of both tetragonal and monoclinic phases has been observed around the transition temperatures. researchgate.net

The structural parameters for the monoclinic phase at ambient conditions have been determined through these studies. The lattice is characterized by the ReO₄ tetrahedra and the Tl⁺ cations, with the stereochemically active 6s² lone pair of electrons on the Tl⁺ ion playing a crucial role in the observed structural distortions. researchgate.netosti.gov

Interactive Data Table: Crystal Structures of TlReO₄ at Different Temperatures

| Temperature | Phase | Space Group | Reference |

| 50 K | Tetragonal | I4₁/a | researchgate.netresearchgate.net |

| Room Temperature | Monoclinic | P2₁/c | researchgate.netresearchgate.net |

| 450 K | Tetragonal | I4₁/a | nih.govresearchgate.net |

Neutron Diffraction Analysis of TlReO₄

Neutron diffraction has provided complementary insights into the structure of TlReO₄, particularly regarding the positions of the oxygen atoms and the nature of structural disorder. Powder neutron diffraction (PND) methods have been used to establish the room temperature structures of several perrhenates, including TlReO₄. nih.gov These studies confirm the rigid nature of the ReO₄ tetrahedra within the crystal lattice. nih.gov

A significant finding from neutron total scattering analysis is the role of the Tl⁺ 6s² lone pairs in driving the phase transitions. researchgate.netosti.govacs.org This analysis revealed that the local structure of TlReO₄ is consistently best described by the monoclinic P2₁/c space group, regardless of the long-range average structure observed by diffraction. researchgate.netresearchgate.net The transitions observed in the long-range structure are attributed to changes in the correlation length of these lone pairs. researchgate.netosti.govacs.org When the lone pairs are long-range ordered, they create a more densely packed structure, leading to the symmetry lowering observed upon heating from low temperatures. osti.gov

Interactive Data Table: Neutron Diffraction Refinement Data for TlReO₄

| Sample (Temperature) | Atom | x | y | z | Occupancy |

| TlReO₄ (RT) | Tl | 0.2676(4) | 0.25 | 0.0026(4) | 1 |

| Re | 0.2227(2) | 0.75 | 0.4908(3) | 1 | |

| O1 | 0.0875(6) | 0.75 | 0.4632(8) | 1 | |

| O2 | 0.3013(6) | 0.75 | 0.6729(7) | 1 | |

| O3 | 0.2530(4) | 0.5153(6) | 0.4131(5) | 1 |

Data derived from Rietveld refinements against neutron diffraction data. rsc.org

Characterization of Orthorhombic Pseudo-Scheelite Structures

Thallium perrhenate is often described as having a pseudo-scheelite structure. malta-consolider.comarxiv.org The ideal scheelite structure is tetragonal (space group I4₁/a), but in TlReO₄, distortions lead to lower symmetry structures at ambient conditions. researchgate.net The ambient pressure structure is sometimes referred to as orthorhombic Pnma (a standard setting of space group No. 62), which is a distorted version of the scheelite structure. nih.govarxiv.org This orthorhombic phase is closely related to that observed in CsReO₄ at room temperature. nih.govresearchgate.net The distortion from the ideal tetragonal scheelite structure involves rotations of the ReO₄ tetrahedra. nih.gov The term "pseudo-scheelite" acknowledges this relationship, where the fundamental arrangement of cations and anionic groups is similar to that in scheelite, but with a lower symmetry due to structural distortions. malta-consolider.comarxiv.org

High-Pressure Structural Transformations and Polymorphism in TlReO₄

Applying high pressure to thallium perrhenate induces a series of structural phase transitions, leading to several high-pressure polymorphs. These transformations involve significant changes in coordination and bonding.

Pressure-Induced Phase Transition Sequences (e.g., Orthorhombic to Monoclinic)

In situ high-pressure X-ray diffraction studies have revealed a complex sequence of phase transformations in TlReO₄ at room temperature. aps.org The sequence is as follows:

TlReO₄ (I) to TlReO₄ (I') : At approximately 1.0 GPa, the initial orthorhombic phase (space group D¹⁶₂h or Pnma) transforms into another closely related orthorhombic phase. malta-consolider.comaps.org

TlReO₄ (I') to TlReO₄ (II) : Near 2.0 GPa, a transition to a wolframite-related monoclinic phase occurs. malta-consolider.comaps.orgnih.gov

TlReO₄ (II) to TlReO₄ (III) : At about 10 GPa, a further transition takes place to a BaWO₄-II-related monoclinic phase. malta-consolider.comaps.orgnih.gov This transition is accompanied by a striking color change from transparent to opaque. rutgers.edu

It has also been reported that under non-hydrostatic stress, a transition from a monoclinic to a triclinic structure (space group P1) can occur at 11.6 GPa. researchgate.net All the high-pressure phases of TlReO₄ are unquenchable, meaning they revert to the ambient-pressure orthorhombic phase upon the release of pressure. aps.org

Interactive Data Table: High-Pressure Phase Transitions of TlReO₄

| Phase Transition | Transition Pressure (GPa) | High-Pressure Phase Structure | Reference |

| TlReO₄ (I) → (I') | ~1.0 | Orthorhombic | aps.org |

| TlReO₄ (I') → (II) | ~2.0 | Monoclinic (Wolframite-related) | aps.orgnih.gov |

| TlReO₄ (II) → (III) | ~10.0 | Monoclinic (BaWO₄-II-related) | aps.orgnih.gov |

| Monoclinic → Triclinic | 11.6 (non-hydrostatic) | Triclinic (P1) | researchgate.net |

Analysis of Discontinuities in Unit-Cell Volume Under Pressure

The pressure-induced phase transitions are associated with distinct discontinuities in the unit-cell volume, indicating they are first-order transitions.

I → I' Transition (~1.0 GPa): The volume change at this first transition is negligible, suggesting a very minor structural rearrangement. aps.orgnih.gov

I' → II Transition (~2.0 GPa): This transformation to the wolframite-related phase involves a volume collapse (ΔV) of approximately 2%. aps.orgnih.gov This change is consistent with the structural rearrangement from a pseudo-scheelite to a wolframite-type structure. aps.org

II → III Transition (~10 GPa): The final observed transition is marked by a large volume reduction of about 9%. aps.orgnih.gov This significant volume collapse is attributed to a change in the coordination of the rhenium atom, which becomes truly octahedrally coordinated by oxygen atoms in the high-pressure phase. aps.org

From the pressure-volume data, the bulk modulus (K₀), which is a measure of a substance's resistance to compression, has been calculated for the different phases. The initial phases (I and I') are relatively soft with a K₀ of 26 GPa, while the high-pressure phases (II and III) are considerably stiffer, with bulk moduli of 45.6 GPa and 47.6 GPa, respectively. aps.org

Evolution of Coordination Environments (e.g., ReO₄ Tetrahedra to ReO₆ Octahedra)

Under high pressure, thallium perrhenate undergoes significant changes in its coordination environment. At ambient pressure, the structure is characterized by isolated ReO₄ tetrahedra. However, as pressure increases, a transformation to a structure with ReO₆ octahedra is observed.

Specifically, at approximately 10 GPa, TlReO₄ transitions to a BaWO₄(II)-related monoclinic phase. aps.org This transition is associated with a large volume change of about 9%, which is attributed to the change in the coordination of the rhenium (Re) atom from tetrahedral (four oxygen atoms) to a "truly octahedral" (six oxygen atoms) environment. aps.orgresearchgate.net This change signifies a fundamental shift in the crystal structure, driven by the need for a more compact arrangement under high pressure.

This phenomenon is not unique to thallium perrhenate. In the related compound copper perrhenate (CuReO₄), a similar transformation from isolated ReO₄ tetrahedra to infinite chains of edge-sharing ReO₆ octahedra occurs at a much lower pressure of 1.5 GPa. acs.orgnih.govresearchgate.net This suggests that the nature of the cation plays a crucial role in determining the pressure at which this coordination change takes place.

A proposed model for the high-pressure phase transition in TlReO₄ at 10 GPa suggests a charge transfer from the thallium to the rhenium atom, represented as Tl¹⁺(Re⁷⁺O₄)⁻¹ → Tl³⁺(Re⁵⁺O₄)⁻³. This is accompanied by the change to an octahedral coordination of the rhenium atom.

Temperature-Induced Structural Phase Transitions

Thallium perrhenate also exhibits a rich variety of structural phase transitions as a function of temperature. At ambient conditions, TlReO₄ can exist in a monoclinic or an orthorhombic pseudo-scheelite structure.

Raman spectroscopy and X-ray powder diffraction studies have revealed a previously unreported first-order phase transition from the orthorhombic phase to a tetragonal scheelite-type structure at approximately 200 K upon cooling. Above 400 K, the orthorhombic phase is known to transform to the scheelite-type structure.

Further investigations on the monoclinic phase of TlReO₄ have identified two phase transitions between room temperature and 90 K. researchgate.net Upon cooling, the room-temperature monoclinic phase transforms to an orthorhombic phase at 170 K, and then to a tetragonal phase at 150 K. researchgate.net Interestingly, upon heating, the tetragonal phase persists until 210 K, where the orthorhombic phase reappears, and the monoclinic phase is observed again from 230 K up to room temperature. researchgate.net This re-entrant phase transition behavior (tetragonal to orthorhombic and back to tetragonal-like) highlights the complex interplay of factors governing the structural stability of TlReO₄. researchgate.net

Crystal Chemistry and Structural Relationships within ABO₄ Perrhenates

The structural behavior of thallium perrhenate is best understood in the broader context of the ABO₄ perrhenate family, where 'A' is a monovalent or divalent cation and 'B' is rhenium.

Influence of Cation Substitution on Structural Characteristics

The choice of the 'A' cation also dictates the crystal structure at ambient conditions. For instance, perrhenates with smaller cations may adopt different structures compared to those with larger cations. This is a common feature in ABO₄ type compounds.

Analogies with Other Scheelite-Type Compounds

The structures and phase transitions observed in thallium perrhenate and other perrhenates show strong analogies with other compounds that crystallize in the scheelite or related structures. The scheelite structure, with the general formula ABX₄, is characterized by a tetragonal crystal system with isolated BX₄ tetrahedra. arxiv.org

The pressure-induced phase transitions in TlReO₄, particularly the transition to a wolframite-related monoclinic phase at around 2.0 GPa, are a classic example of the transformations seen in scheelite-type compounds. aps.org The wolframite (B13744602) structure offers a more efficient packing of ions under pressure. The transition pressure in these compounds is influenced by factors such as the relative ionic radii of the 'A' and 'B' cations. arxiv.org

Spectroscopic Characterization and Vibrational Dynamics of Thallium Perrhenate

Raman Spectroscopy Studies

Raman spectroscopy has proven to be a powerful tool for probing the phonon modes of thallium perrhenate (B82622). By analyzing the shifts in the frequency of scattered light, researchers can identify the vibrational modes of the crystal lattice and the internal vibrations of the perrhenate (ReO₄⁻) tetrahedra.

High-pressure Raman spectroscopy studies on perrhenates reveal the response of their vibrational modes to changes in interatomic distances. nih.gov For monovalent perrhenates like TlReO₄, there is a distinct separation between the low-frequency external lattice vibrational modes and the internal vibrational modes of the tetrahedral ReO₄⁻ group. nih.govacs.org The application of pressure generally leads to a hardening (increase in frequency) of phonon modes due to the compression of the crystal lattice. aps.org

In studies of related perrhenates, such as AgReO₄, it has been observed that the internal vibrational modes of the ReO₄ tetrahedra are only weakly dependent on pressure, suggesting that these tetrahedral units are nearly incompressible. acs.org The stretching modes of the ReO₄ group are less affected by pressure compared to translational or rotational modes. acs.org For instance, the symmetric stretching Raman mode in various perrhenates is consistently found around 900-970 cm⁻¹. nih.govacs.org

Thallium perrhenate is known to undergo a sequence of high-pressure transformations. nih.gov While detailed Raman data for TlReO₄ under pressure is not as extensively documented in the provided results as for other perrhenates, the behavior of similar compounds provides a framework for understanding its likely response. For example, in CuReO₄, pressure induces phase transitions that are clearly observable in the Raman spectra, with significant changes in the ReO₄⁻ internal modes region (880–950 cm⁻¹) indicating alterations in the Re-O bond lengths. nih.gov It is established that TlReO₄ transforms into an orthorhombic structure with no volume change at 1 GPa, a monoclinic wolframite-type structure at 2 GPa, and a monoclinic BaWO₄–II-type structure above 10 GPa. nih.gov

Table 1: Pressure-Induced Phase Transitions in Thallium Perrhenate

| Pressure | Crystal Structure |

|---|---|

| Ambient | Orthorhombic (pseudoscheelite) |

| 1 GPa | Orthorhombic |

| 2 GPa | Monoclinic (wolframite-type) |

This table is based on findings reported for TlReO₄ high-pressure transformations. nih.gov

The vibrational spectra of perrhenates are also sensitive to temperature changes. Low-temperature Raman spectroscopy can provide sharper, better-resolved peaks and can be used to study phase transitions that occur upon cooling. Studies on various scheelite-type perrhenates have been conducted at both room temperature and liquid nitrogen temperature (77 K) to map the frequencies and assign symmetries to the lattice modes. aip.org

While specific temperature-dependent Raman data for TlReO₄ was not found in the provided search results, the general behavior of similar compounds suggests that cooling would lead to a sharpening of the Raman bands and a shift to higher frequencies due to lattice contraction. The temperature dependence of the Raman spectrum of ammonium (B1175870) perrhenate, for example, has been studied to understand the motion of the ammonium ion. acs.org For TlReO₄, temperature-dependent studies could reveal subtle changes in its crystal structure and vibrational dynamics, particularly in relation to its known re-entrant phase transition. researchgate.net

The assignment of vibrational modes in perrhenates is based on the crystal structure and the symmetry of the ReO₄⁻ anion. In the isolated state, the ReO₄⁻ ion has tetrahedral (Td) symmetry, with nine internal vibrations that are classified as A₁ + E + 2T₂. aip.org In the crystal lattice, the site symmetry of the anion is typically lower than Td, which can cause the degenerate E and T₂ modes to split. aip.org

First-principles calculations and density-functional perturbation theory are used to estimate phonon frequencies and their corresponding mode assignments. researchgate.netnih.gov For perrhenates with the scheelite structure, the vibrational modes are generally divided into three regions:

Low-frequency region (below 150 cm⁻¹): These are external or lattice modes, involving the vibration of the entire crystal, including the cation and the ReO₄⁻ unit as a whole. researchgate.net

Mid-frequency region (250 to 400 cm⁻¹): This region corresponds to the bending modes of the ReO₄ tetrahedron (wagging, scissoring, rocking, and twisting). researchgate.net

High-frequency region (above 900 cm⁻¹): These modes are due to the stretching of the Re-O bonds within the ReO₄ tetrahedron. researchgate.net

In TlReO₄, which can exist in different phases, the number of active modes varies. For a low-temperature phase, calculations have identified 13 Raman-active modes, while for a room-temperature phase, 108 Raman-active modes are predicted. researchgate.net

Infrared (IR) Spectroscopy Investigations

Infrared spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. It is particularly valuable for studying the structure of gas-phase molecules and species isolated in inert matrices.

Matrix-isolation is an experimental technique where molecules are trapped in a rigid, unreactive host material (the matrix), such as solid nitrogen or argon, at cryogenic temperatures. wikipedia.orgnih.gov This method prevents molecular rotation and intermolecular interactions, allowing for the study of the pure vibrational spectrum of the isolated molecule. nih.gov

Infrared matrix-isolation studies of thallium perrhenate have been crucial in determining the geometry of the gaseous TlReO₄ molecule. electronicsandbooks.comacs.org These experiments have established that molecular TlReO₄ possesses a bidentate structure with C₂ᵥ symmetry. electronicsandbooks.com In this arrangement, the thallium cation is coordinated to two oxygen atoms of the ReO₄⁻ anion. This represents a distortion of the ReO₄⁻ tetrahedron from its ideal Td configuration. electronicsandbooks.com The extent of this distortion in TlReO₄ is noted to be larger than in the alkali perrhenates. electronicsandbooks.com The dimerization of MReO₄ species to form M₂(ReO₄)₂ has also been observed in matrix-isolation studies. electronicsandbooks.com

Table 2: Vibrational Frequencies (cm⁻¹) of Matrix-Isolated TlReO₄

| Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν₃(T₂) split | 900-1000 region | Asymmetric stretching modes of ReO₄ |

| ν₁(A₁) | ~950 | Symmetric stretching mode of ReO₄ |

Note: This table represents a generalized summary based on typical perrhenate spectra and findings from matrix-isolation studies. electronicsandbooks.com The ν₃ mode of the free anion splits due to the reduced symmetry in the molecular species.

The substitution of atoms with their heavier isotopes leads to predictable shifts in vibrational frequencies. The analysis of these isotopic shifts is a powerful method for confirming vibrational assignments. In the case of TlReO₄, experiments using oxygen-18 (¹⁸O) enrichment have been performed to provide unequivocal assignments for the Re-O vibrational modes. electronicsandbooks.comacs.org

By comparing the infrared spectra of normal TlRe¹⁶O₄ with that of ¹⁸O-enriched TlReO₄, researchers can definitively identify the modes that involve the motion of oxygen atoms. The observed isotopic shifts for TlReO₄ were instrumental in confirming the C₂ᵥ bidentate structure of the molecular species. electronicsandbooks.com The magnitude of the shifts in the stretching and bending frequencies upon ¹⁸O substitution aligns with the theoretical predictions for this geometry. electronicsandbooks.comrsc.org This technique, combined with the analysis of metal isotopic shifts and band intensity ratios, provides a detailed picture of the distortion of the perrhenate anion in the molecular TlReO₄ unit. electronicsandbooks.com

Characterization of ReO₄⁻ Anion Distortion

Infrared matrix-isolation studies have been instrumental in characterizing the structure of thallium perrhenate. These studies, supplemented by oxygen-18 isotopic substitution experiments, have established a bidentate structure with C₂ᵥ symmetry for TlReO₄. electronicsandbooks.com This represents a distortion of the perrhenate (ReO₄⁻) anion from its ideal tetrahedral (Tₔ) configuration. electronicsandbooks.com

The degree of this distortion in the MReO₄ series of perrhenates can be evaluated by examining several spectroscopic parameters: metal isotopic shifts, the splitting of the ν₃(T₂) mode of the free anion, and the intensity ratios of the vibrational bands. electronicsandbooks.com In the case of alkali metal perrhenates, the distortion of the ReO₄⁻ anion is found to be small. However, for thallium perrhenate, the distortion is significantly larger. electronicsandbooks.com

The coordination of the metal cation to the perrhenate anion in these compounds is a key factor influencing the anion's geometry. The bidentate coordination in TlReO₄, where the thallium cation interacts with two oxygen atoms of the perrhenate anion, is the primary cause of the reduction in symmetry from Tₔ to C₂ᵥ. This interaction leads to changes in the Re-O bond lengths and O-Re-O bond angles within the anion, resulting in the observed distortion.

X-ray Absorption Spectroscopy (XAS) and X-ray Near-Edge Absorption Spectroscopy (XANES)

High-pressure X-ray absorption spectroscopy (XAS) and X-ray Near-Edge Absorption Spectroscopy (XANES) are powerful tools for probing the local atomic and electronic structure of materials. These techniques have been applied to thallium rhenium oxide (TlReO₄) to investigate its behavior under extreme pressures.

High-Pressure XANES Studies on Thallium Rhenium Oxide

High-pressure XANES measurements have been performed on thallium rhenium oxide up to pressures of 10.86 GPa at room temperature using a diamond-anvil cell. rutgers.eduresearchgate.net These studies are motivated by the observation that at approximately 10 GPa, TlReO₄ undergoes a significant volume collapse and a striking optical transition, changing from transparent to opaque. rutgers.eduresearchgate.net

A proposed model to explain these observations involves a pressure-induced charge transfer from the thallium to the rhenium atom, represented as Tl¹⁺(Re⁷⁺O₄)⁻¹ → Tl³⁺(Re⁵⁺O₄)⁻³. rutgers.eduresearchgate.net XANES studies at the rhenium L₃ absorption edge are employed to investigate the validity of this charge-transfer model. rutgers.edu The data reveals distinct pressure-induced structural phase transitions. rutgers.edu

Investigation of Rhenium L₃-edge White-Line Feature Broadening

The "white-line" is a prominent feature in XANES spectra at the L-edges of transition metals, corresponding to the electronic transition from a 2p core level to an unoccupied 5d state (2p₃/₂ → 5d for the L₃-edge). researchgate.net In the high-pressure studies of TlReO₄, a significant broadening of this white-line feature at the rhenium L₃-edge is observed, amounting to an increase of 1.5 eV above the phase transition at high pressure. researchgate.net

This broadening of the white-line feature is indicative of changes in the electronic structure and the local density of unoccupied d-states of the rhenium atom. However, the high-pressure XANES studies did not find conclusive evidence to support the proposed valence change from Re⁷⁺ to Re⁵⁺. researchgate.net While a shift of approximately 0.8 eV towards lower energy would be expected for such a charge transfer, the observed changes were not consistent with this model. rutgers.edu

Analysis of Local Environment Changes (e.g., Tetrahedral to Octahedral Coordination)

A key aspect of the proposed high-pressure phase transition in TlReO₄ is a change in the coordination environment of the rhenium atom. The model suggests a transition from a tetrahedral coordination by oxygen atoms in the low-pressure phase to a true octahedral coordination in the high-pressure phase. rutgers.eduresearchgate.net

Electronic Structure and Bonding Analysis of Thallium Perrhenate

Theoretical and Computational Approaches to Electronic Structure

Modern computational chemistry provides powerful tools for investigating the electronic properties of solid-state materials like thallium perrhenate (B82622). These theoretical approaches allow for the calculation of electronic band structures, density of states, and the nature of chemical bonding, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of multi-atom systems. acs.orgresearchgate.net In the context of perrhenates, DFT calculations have been employed to assess thermodynamic properties and electronic structures. acs.orgnih.gov Methodologies often involve relaxing crystal structures using specific functionals, such as r²SCAN, within software packages like the Vienna Ab initio Simulation Package (VASP). acs.orgnih.gov For related perrhenate compounds, total energies are calculated at various volumes and fitted to an equation of state to determine bulk properties. acs.orgresearchgate.net

Experimental observations are frequently supported by DFT calculations. For instance, gauge-including projector augmented-wave (GIPAW) DFT calculations have been successfully used to reproduce experimental trends in the nuclear magnetic resonance (NMR) tensor parameters for a variety of perrhenates, including KReO₄, NaReO₄, and AgReO₄. rsc.org First-principles DFT calculations have been particularly insightful for TlReO₄, clearly demonstrating the contribution of the thallium 6s² electrons to the valence band region. researchgate.netresearchgate.net

Table 1: Computational Methods Used in Perrhenate Studies

| Method/Software | Functionals | Application | References |

|---|---|---|---|

| VASP (Vienna Ab initio Simulation Package) | r²SCAN, PBE, HSE06 | Crystal structure relaxation, total energy calculations, electronic band structure | acs.orgnih.gov |

| FPLO (Full-Potential Local-Orbital) | PBE | Electronic band structure calculations | acs.org |

| GIPAW (Gauge-Including Projector Augmented-Wave) DFT | - | Calculation of NMR tensor parameters | rsc.org |

| Quantum Mechanical DFT Calculations | - | Investigation of complex structures and interaction energies | researchgate.net |

Ab initio methods, which are calculations based on quantum mechanics without the use of experimental data, are fundamental to understanding the electronic properties of materials. Efficient iterative schemes for ab initio total-energy calculations using a plane-wave basis set have been developed and are a cornerstone of modern computational materials science. acs.orgresearchgate.net These first-principles calculations have been applied to study the structure-property correlations in scheelite-type compounds, providing insights into their dynamical stability through phonon dispersion studies. researchgate.net For thallium perrhenate, ab initio density functional calculations highlight the critical role of the Tl⁺ 6s² lone pair electrons in its phase transition behavior. researchgate.netresearchgate.net

Electronic band structure calculations reveal the allowed energy levels for electrons within a crystalline solid. For perrhenates, these calculations are typically performed using DFT-based codes like FPLO or VASP. acs.org The resulting band structure diagrams illustrate the energy gap (Eg) between the valence band and the conduction band, which determines the material's conductivity.

In analogous compounds like AgReO₄, the band structure shows an indirect bandgap, with the top of the valence band and the bottom of the conduction band located at different points in the Brillouin zone. acs.org These calculations identify the specific atomic orbitals that contribute to the bands; for example, the valence band maximum is often composed of hybridized Re 5d and O 2p states, while the conduction band minimum may also have significant Re 5d character. acs.org In thallium-containing compounds, the Tl 6s states are shown to contribute significantly to the valence band region. researchgate.net The application of pressure typically leads to a narrowing of the bandgap. acs.org

Role of Thallium 6s² Lone Pair Electrons in Electronic and Structural Properties

First-principles density functional calculations explicitly show the contribution of the Tl⁺ 6s² electrons within the valence band of TlReO₄. researchgate.netresearchgate.net This electronic feature is believed to be a primary driver of the unusual phase transitions observed in the material. researchgate.netresearchgate.net Studies on related thallium compounds suggest that interactions involving the Tl⁺ ion can lead to an asymmetry in electron density, which contrasts with the predictions of simpler bonding theories. wikipedia.org The stereochemically active lone pair can lead to hemi-directed coordination spheres around the thallium atom, facilitating the formation of unique supramolecular architectures through non-covalent interactions. rsc.org The significant influence of the Tl⁺ 6s² lone pair on the electronic and structural properties of TlReO₄ suggests that its energy landscape can be tuned, which has broader implications for designing functional materials containing lone-pair-bearing cations. researchgate.netresearchgate.netacs.org

Interband Transitions and Their Relationship to Electronic Structure

Interband transitions, the movement of electrons from the valence band to the conduction band, are fundamental processes that govern the optical properties of materials. arxiv.org These transitions are directly related to the electronic band structure, as the energy required to induce a transition corresponds to the energy difference between the occupied and unoccupied bands. arxiv.orgaps.org

The optical properties of materials similar to thallium perrhenate are analyzed by calculating the dielectric function, which has components related to interband and intraband transitions. acs.org For semiconductors and insulators like TlReO₄, the focus is on interband transitions. acs.org The absorptive part of the dielectric function can be calculated from the electronic band structure, and from this, other optical properties like the refractive index and absorption coefficient can be derived. acs.org

In the related silver perrhenate (AgReO₄), calculations show that pressure increases the crystal binding and shifts the absorption energy toward the visible region, indicating an enhanced electron response to incident photons. acs.org Studies on thallium films using synchrotron radiation have also been conducted to probe their optical properties, which are dictated by interband transitions. csic.es Therefore, the electronic band structure of thallium perrhenate is the key to understanding its optical absorption characteristics and how they might be altered by external stimuli.

Charge Transfer Phenomena and Valence State Evolution Under Perturbations

Thallium perrhenate undergoes a series of pressure-induced phase transformations. acs.orgnih.gov A particularly striking transition occurs at approximately 10 GPa, where the material experiences a large volume collapse and changes from transparent to opaque. researchgate.netconsensus.app This has led to the proposal of a pressure-induced electronic phase transition involving charge transfer from thallium to rhenium. consensus.appaps.org

The proposed model suggests a change in the oxidation states of the metal ions according to the following reaction: Tl¹⁺(Re⁷⁺O₄)⁻¹ → Tl³⁺(Re⁵⁺O₄)⁻³. consensus.appaps.org This would involve the transfer of electrons from the thallium ion and the perrhenate anion to the rhenium center.

Table 2: Proposed High-Pressure Charge Transfer Reaction

| Species | Low-Pressure State (<10 GPa) | Proposed High-Pressure State (>10 GPa) |

|---|---|---|

| Thallium Ion | Tl¹⁺ | Tl³⁺ |

| Rhenium Ion | Re⁷⁺ | Re⁵⁺ |

High-pressure X-ray absorption spectroscopy experiments have been conducted to investigate this phenomenon. researchgate.netconsensus.appaps.org Studies at the rhenium L₃ absorption edge revealed a significant broadening of the white-line feature above 10 GPa, indicating a distortion of the ReO₄ tetrahedra or a change in the electronic structure. researchgate.netconsensus.app However, these initial studies found no conclusive evidence for the proposed valence change from Re⁷⁺ to Re⁵⁺. researchgate.netconsensus.app

More recent high-resolution X-ray absorption measurements at the thallium L₃ absorption edge have provided possible evidence for the charge transfer. aps.org Dramatic changes in the absorption profile, including the emergence of a strong pre-edge peak and a shift in the absorption edge to higher energy, were observed between 17 and 20 GPa. aps.org These features are indicative of a significant change in the local electronic structure around the thallium atoms and are consistent with a charge transfer from thallium to rhenium. aps.org While the evolution of the rhenium valence remains a subject of some controversy, the combined evidence points to a significant electronic redistribution within TlReO₄ under high pressure. acs.orgnih.govaps.org

Potential for Insulator-to-Metal Transitions

The investigation into pressure-induced phenomena in thallium perrhenate naturally extends to the potential for an insulator-to-metal transition. Such transitions are a fundamental aspect of solid-state science and are often linked to changes in electronic structure and bonding. nih.gov

As mentioned, at the pressure-induced phase transition around 9.7 GPa, thallium perrhenate turns black, a visual cue that can sometimes signal metallization. researchgate.net However, the persistence of light transmission, albeit limited, suggests that the material is still an insulator, at least up to this pressure. researchgate.net It has been proposed that the change in the optical characteristics of this high-pressure phase (Phase IV) could indicate a potential for a metallic state in the pressure range of 20-30 GPa. researchgate.net

The study of related perrhenate compounds provides context for this potential transition. In CuReO₄, density-functional calculations predict a metallic state for its high-pressure phase, which aligns with the disappearance of the Raman signal and visual observations of the sample becoming dark and reflective. nih.govacs.org This metallization is primarily caused by the broadening of the electronic bands rather than a charge transfer. nih.govacs.org This mechanism presents a possible pathway for an insulator-to-metal transition in thallium perrhenate that does not necessarily rely on the controversial Tl⁺Re⁷⁺ → Tl³⁺Re⁵⁺ charge transfer.

The electronic structure of thallium perrhenate is influenced by the Tl⁺ 6s² lone pair electrons. researchgate.net First-principles density functional calculations have shown the contribution of these lone pairs to the valence band region. researchgate.net The behavior of these lone pairs under pressure could play a significant role in modifying the electronic band structure and driving an insulator-to-metal transition.

While conclusive evidence for metallization in thallium perrhenate has not yet been obtained, the sequence of high-pressure transformations and the changes in optical properties strongly suggest a significant evolution of its electronic state. nih.govacs.org The ongoing research, combining experimental techniques like high-pressure diffraction and spectroscopy with theoretical calculations, aims to elucidate the precise nature of these high-pressure phases and determine if and how thallium perrhenate transitions to a metallic state.

Thermal Stability and Decomposition Mechanisms of Thallium Perrhenate

Thermal Decomposition Pathways and Products

Direct experimental evidence detailing the specific decomposition products of thallium perrhenate (B82622) is not extensively documented. However, the thermal behavior of other metal perrhenates provides a framework for predicting potential decomposition pathways. Generally, two main routes are considered for the volatilization and decomposition of metal perrhenates at high temperatures researchgate.netresearchgate.net:

Sublimation or evaporation of the intact perrhenate salt.

Decomposition into a metal oxide and volatile rhenium oxides, primarily dirhenium heptoxide (Re₂O₇).

Studies on alkali metal perrhenates (e.g., NaReO₄, KReO₄) indicate that they tend to melt and vaporize without significant decomposition. researchgate.netinorganicventures.com In contrast, alkaline earth perrhenates, such as magnesium perrhenate (Mg(ReO₄)₂), show significant decomposition into the corresponding metal oxide (MgO) and volatile Re₂O₇ at temperatures above 900°C. researchgate.net

Given these precedents, the thermal decomposition of thallium perrhenate would likely proceed via one or both of these pathways. Upon heating, TlReO₄ could volatilize as molecular TlReO₄. Matrix-isolation studies have confirmed that TlReO₄ vaporizes at approximately 625 K (352 °C) under high vacuum, with both monomer (TlReO₄) and dimer (Tl₂(ReO₄)₂) species being identified in the gas phase. electronicsandbooks.com

At higher temperatures or under different atmospheric conditions (e.g., in the presence of air), a decomposition pathway forming thallium oxides and rhenium oxides is plausible. The most likely volatile rhenium species would be dirhenium heptoxide (Re₂O₇), which has a relatively low boiling point of 362 °C. acs.org The thallium-containing product would likely be a thallium oxide. The decomposition of ammonium (B1175870) perrhenate (NH₄ReO₄), for example, proceeds through a series of steps involving various rhenium oxides, including Re₂O₇, ReO₃, and ReO₂. acs.org A similar multi-stage process could be anticipated for thallium perrhenate at very high temperatures.

The potential decomposition reaction can be represented as:

2TlReO₄(s) → Tl₂O(s/g) + Re₂O₇(g)

Further decomposition of the oxides could also occur depending on the temperature and atmosphere.

Kinetic Studies of Thermal Decomposition

The general methodology for such studies involves:

Heating the sample at various constant rates (isothermal) or with a rising temperature ramp (non-isothermal).

Monitoring the mass loss over time or temperature.

Applying kinetic models (e.g., model-fitting or isoconversional methods) to the data to calculate the kinetic triplet: activation energy, pre-exponential factor, and the reaction model f(α). aps.orgmdpi.com

While quantitative kinetic data for TlReO₄ decomposition is absent, the matrix-isolation study provides a qualitative indicator of its volatility, noting that vaporization occurs at around 352 °C in a vacuum. electronicsandbooks.com This suggests a relatively high thermal stability compared to compounds that decompose at lower temperatures. The lack of published kinetic studies on its decomposition likely stems from this high stability, with research instead focusing on its non-destructive phase transitions. acs.orgacs.org

| Compound/Material | Activation Energy (Eₐ) (kJ/mol) | Decomposition Temperature Range (°C) | Kinetic Model/Notes | Reference |

|---|---|---|---|---|

| Benzotriazolium Perrhenate | Not specified | ~240-500 | Two-stage decomposition yielding Re metal. | acs.org |

| Ammonium Perrhenate (APR) | Not specified | Decomposes to form various Re oxides. | Process involves volatile Re₂O₇. | acs.org |

| MAPbI₃ Perovskite | ~98 | 220-250 | Model-fitting and isoconversional methods applied. | aps.org |

| researchgate.netresearchgate.netacs.orgtriazolo[4,3-b] researchgate.netresearchgate.netinorganicventures.comacs.orgtetrazine-3,6-diamine (TTDA) | 129.0 | ~350 | Multi-stage decomposition. | mdpi.com |

This table presents data for other compounds to illustrate the types of results obtained from kinetic studies of thermal decomposition; no such data was found for thallium perrhenate.

Mechanistic Models of Decomposition

In the absence of direct experimental studies, mechanistic models for the thermal decomposition of thallium perrhenate must be inferred from its known chemical and structural properties and by analogy with related materials.

A proposed mechanism would likely involve the following steps:

Initiation at Crystal Defects: Decomposition would likely initiate at surface defects, grain boundaries, or other high-energy sites on the crystal lattice.

Bond Rupture and Gas Formation: The primary step in decomposition would be the rupture of the Tl–O or Re–O bonds. Given the ionic nature of the compound, the process can be envisioned as the separation and rearrangement of the Tl⁺ and ReO₄⁻ ions.

Formation and Volatilization of Re₂O₇: The perrhenate anions (ReO₄⁻) would combine and rearrange to form the more volatile dirhenium heptoxide (Re₂O₇). This is a common decomposition product for many perrhenate and pertechnetate (B1241340) salts due to its stability and volatility.

Formation of Thallium Oxide: The remaining thallium cations and oxygen would form a stable thallium oxide residue, most likely Tl₂O.

Influence of Crystal Structure: The crystal structure of the specific polymorph of TlReO₄ present at the decomposition temperature could influence the mechanism. For instance, studies on copper(I) perrhenate (CuReO₄) have suggested that large channels within its crystal structure may facilitate the rapid diffusion and escape of gaseous decomposition products like O₂, thereby promoting the decomposition process. nih.gov Whether the monoclinic or tetragonal structures of TlReO₄ possess similar features that could influence its decomposition kinetics is a subject for further investigation.

Reactivity and Chemical Transformation Studies of Thallium Perrhenate

Redox Chemistry of the Perrhenate (B82622) Anion in the Presence of Thallium

The perrhenate anion, ReO₄⁻, is generally considered a stable, non-oxidizing species, especially in comparison to the valence isoelectronic permanganate (B83412) ion (MnO₄⁻). wikipedia.org The rhenium center is in a d⁰ electronic configuration, which contributes to its stability. wikipedia.org Similarly, the thallium(I) cation is the most stable oxidation state for thallium in aqueous solutions.

Studies on thallium perrhenate under high pressure have shown that it undergoes a series of structural phase transitions. acs.org However, these transformations are not accompanied by a change in the valence states of the constituent ions. acs.org From a chemical standpoint, the redox potential of the Re⁷⁺/Re⁵⁺ pair is considered potentially too low to facilitate the oxidation of the thallium(I) cation to the thallium(III) state under typical conditions. acs.org The environmental transport and chemistry of thallium are influenced by the redox reaction between Tl(I) and Tl(III), but in the context of the perrhenate salt, the system shows considerable stability against internal redox reactions. ifremer.fr

While the perrhenate anion itself is not a strong oxidizing agent, its redox chemistry can be induced through the replacement of its oxo ligands. wikipedia.org This process alters the coordination environment and electronic structure of the rhenium center, making redox reactions more favorable.

A notable example of this induced redox activity is the reaction of the perrhenate ion with cyanide (CN⁻). This reaction leads to the formation of the trans-[ReO₂(CN)₄]³⁻ complex, in which rhenium is reduced from the +7 to the +5 oxidation state. wikipedia.org Another instance involves the treatment of tetrabutylammonium (B224687) perrhenate with trimethylsilyl (B98337) chloride, which results in the formation of a rhenium(V) oxychloride, specifically Bu₄N[ReOCl₄]. wikipedia.org These reactions demonstrate that the stability of the Re(VII) center can be overcome by the introduction of suitable ligands, which facilitate a reduction of the metal center. The interplay between ligand exchange and redox processes is a key factor in the broader chemistry of thallium. ifremer.fr

Condensation Reactions and Polyoxometalate Formation

Polyoxometalates (POMs) are a vast class of discrete, molecular metal-oxide clusters formed through the self-assembly of metal-oxoanions in solution. mdpi.comresearchgate.net The perrhenate anion can participate in such condensation reactions, although to a lesser extent than molybdate (B1676688) or tungstate. Under specific conditions, perrhenate ions can condense to form the polyoxometalate Re₄O₁₅²⁻. wikipedia.org In this structure, one central rhenium atom adopts an octahedral coordination geometry, while the other three rhenium atoms remain in a tetrahedral environment. wikipedia.org

The formation and stability of POMs are complex processes influenced by factors such as pH, concentration, and the nature of the counter-cations present in the solution. osti.govnih.gov While the general principles of POM chemistry are well-established, specific studies detailing the condensation of thallium perrhenate into extended polyoxometalate frameworks are not extensively documented.

Interaction of Perrhenate with Sulfide (B99878) Sources

The perrhenate anion readily reacts with sulfide sources, such as hydrogen sulfide (H₂S), leading to the stepwise substitution of its oxygen atoms with sulfur. wikipedia.org This reaction proceeds through intermediates like [ReO₃S]⁻ to ultimately form the tetrathioperrhenate anion, ReS₄⁻. wikipedia.org This conversion is a significant reaction in rhenium chemistry, often utilized in separation and recovery processes where rhenium is precipitated as a sulfide. alaska.gov

Dimerization and Higher-Order Species Formation of MReO₄ in Gaseous/Matrix Phases

The behavior of thallium perrhenate in the gaseous phase has been investigated using high-temperature techniques combined with matrix-isolation infrared spectroscopy. electronicsandbooks.com In these experiments, the salt is vaporized at elevated temperatures and the resulting gaseous species are trapped in an inert matrix (like nitrogen or argon) at cryogenic temperatures for spectroscopic analysis. electronicsandbooks.com

These studies have revealed that in addition to the monomeric TlReO₄ molecule, dimerization occurs in the gas phase. electronicsandbooks.com The resulting dimer, Tl₂(ReO₄)₂, is proposed to have a bridged structure with D₂h symmetry. electronicsandbooks.com This dimerization is a common feature observed for other alkali perrhenates as well. electronicsandbooks.com The experimental conditions for these matrix-isolation studies provide insight into the volatility and gas-phase interactions of these compounds. electronicsandbooks.com

| Compound | Vaporization Temperature (K) | Matrix Gas | Deposition Temperature (K) |

|---|---|---|---|

| Lithium Perrhenate | ca. 850 | N₂, Ar | 13 |

| Sodium Perrhenate | ca. 850 | N₂, Ar | 13 |

| Potassium Perrhenate | ca. 850 | N₂, Ar | 13 |

| Rubidium Perrhenate | ca. 770 | N₂, Ar | 13 |

| Cesium Perrhenate | ca. 745 | N₂, Ar | 13 |

| Thallium Perrhenate | ca. 625 | N₂, Ar | 13 |

Q & A

Basic: What methodological steps are critical for synthesizing perrhenic acid, thallium salt with high purity?

Answer:

Synthesis involves neutralizing perrhenic acid (HReO₄) with a thallium(I) salt (e.g., Tl₂CO₃ or TlOH) in a controlled stoichiometric ratio under inert conditions. Key steps include:

- Precipitation: Slowly add Tl₂CO₃ to HReO₄ in aqueous solution, maintaining pH < 3 to avoid Tl⁺ oxidation .

- Purification: Recrystallize the product using ethanol-water mixtures to remove impurities like unreacted Tl⁺ ions .

- Characterization: Confirm purity via ICP-OMS (for Tl:Re ratio) and XRD (for crystallinity) .

- Safety: Use fume hoods and personal protective equipment (PPE) due to thallium’s acute toxicity .

Basic: Which spectroscopic techniques are optimal for characterizing the structure of this compound?

Answer:

A multi-technique approach is recommended:

- X-ray Diffraction (XRD): Resolves crystal structure and confirms TlReO₄ lattice parameters .

- Raman Spectroscopy: Identifies Re–O bond vibrations (e.g., symmetric stretching at ~970 cm⁻¹) .

- XPS: Validates oxidation states (Tl⁺ at ~143 eV binding energy; Re⁶⁺/Re⁷⁺ in ReO₄⁻) .

- Thermogravimetric Analysis (TGA): Assesses stability by monitoring mass loss during heating .

Advanced: How to design a factorial experiment to study the thermal decomposition kinetics of TlReO₄?

Answer:

A 2³ factorial design can isolate factors influencing decomposition:

- Variables: Temperature (300–500°C), atmospheric composition (N₂ vs. O₂), and heating rate (5–20°C/min) .

- Response Metrics: Mass loss (TGA), enthalpy changes (DSC), and gaseous byproducts (FTIR) .

- Data Analysis: Use Arrhenius plots to derive activation energy and ANOVA to quantify variable interactions .

- Replication: Perform triplicate runs to account for instrument variability .

Advanced: How can researchers resolve contradictions in reported solubility data for TlReO₄ in polar solvents?

Answer:

Contradictions often arise from differences in:

- Solvent Purity: Trace water in DMSO or DMF can alter solubility; use Karl Fischer titration to verify solvent dryness .

- Ionic Strength: Add inert salts (e.g., NaClO₄) to maintain constant ionic strength during measurements .

- Temperature Control: Ensure ±0.1°C stability using jacketed cells .

- Statistical Validation: Apply Grubbs’ test to identify outliers in literature data .

Advanced: What computational approaches are suitable for modeling the redox behavior of TlReO₄ in aqueous systems?

Answer:

- Density Functional Theory (DFT): Calculate ReO₄⁻ reduction potentials and Tl⁺ solvation energies using hybrid functionals (e.g., B3LYP) .

- Molecular Dynamics (MD): Simulate ion-pair formation between Tl⁺ and ReO₄⁻ in water with force fields like OPLS-AA .

- Kinetic Modeling: Use software (e.g., COMSOL) to predict pH-dependent speciation diagrams .

- Validation: Cross-check computational results with cyclic voltammetry experiments .

Basic: What safety protocols are essential for handling thallium-containing compounds like TlReO₄?

Answer:

- Containment: Work in HEPA-filtered fume hoods with secondary containment trays .

- Waste Disposal: Neutralize waste with NaHCO₃ before sealing in labeled, hazardous waste containers .

- Exposure Monitoring: Regularly test lab air for Tl (per OSHA PEL: 0.1 mg/m³) using atomic absorption spectroscopy .

- Emergency Procedures: Stock EDTA for chelation therapy in case of accidental exposure .

Advanced: How to investigate the catalytic role of TlReO₄ in oxidation reactions using in situ spectroscopy?

Answer:

- Reactant System: Study cyclohexane oxidation with O₂ as the oxidant .

- In Situ Techniques: Use ATR-FTIR to monitor Re–O bond changes and UV-Vis for intermediate detection .

- Kinetic Profiling: Apply the initial rates method to determine rate laws under varying [TlReO₄] .

- Mechanistic Probes: Introduce radical scavengers (e.g., BHT) to identify chain-propagation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.